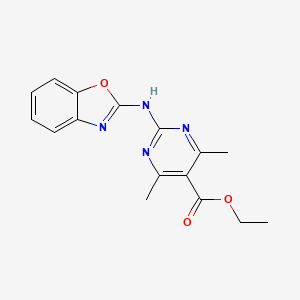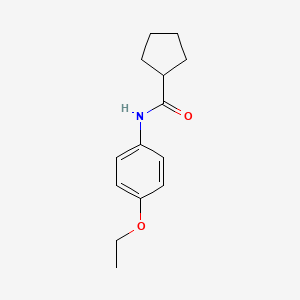![molecular formula C19H21N3O3 B5795745 1-(2-Methoxyphenyl)-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]urea](/img/structure/B5795745.png)
1-(2-Methoxyphenyl)-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyphenyl)-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyrrolidinone moiety, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]urea typically involves the reaction of 2-methoxyphenyl isocyanate with an appropriate amine derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures. The urea linkage is formed through a nucleophilic addition-elimination mechanism, where the amine attacks the isocyanate carbon, followed by the elimination of a leaving group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]urea undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The urea linkage and the methoxyphenyl group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]urea can be compared with other similar compounds, such as:
2-Methoxyphenyl isocyanate: Shares the methoxyphenyl group but lacks the urea linkage and pyrrolidinone moiety.
N-Benzyl-p-methoxy-α-methylphenethylamine hydrochloride: Contains a methoxyphenyl group but differs in its overall structure and functional groups.
1-Hydroxy-1-(4-methoxyphenyl)-2-propanyl hexopyranoside: Similar methoxyphenyl group but different in its sugar moiety and hydroxyl group.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-25-17-6-3-2-5-16(17)21-19(24)20-13-14-8-10-15(11-9-14)22-12-4-7-18(22)23/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWITEJQIMWMKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
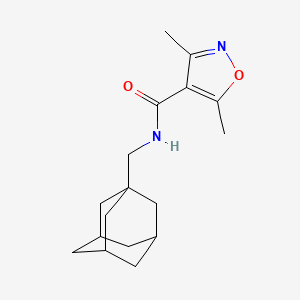
![5-(2,5-dimethylbenzylidene)-3-[(2,5-dimethylbenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5795672.png)
![2-[3-(4-fluorophenyl)-5-isoxazolyl]-4-methylphenol](/img/structure/B5795687.png)
![2-[(diphenylacetyl)amino]-5-hydroxybenzoic acid](/img/structure/B5795698.png)
![N-(3-CHLORO-2-METHYLPHENYL)-2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B5795703.png)
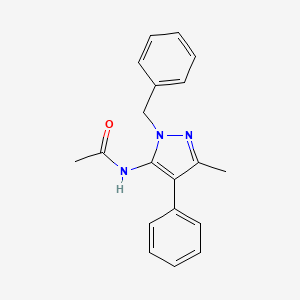
![N-(3,4-dimethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5795708.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{[5-(2,3-dimethyl-4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5795713.png)
![5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-N-(3-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5795715.png)
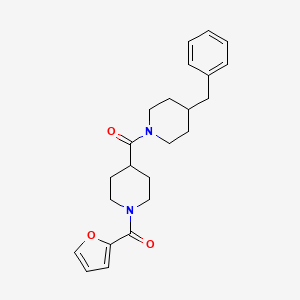
![2-(3,4-dimethoxyphenyl)-N-[4-(3,4-dimethoxyphenyl)-5-methyl-2-phenylpyrazol-3-yl]acetamide](/img/structure/B5795721.png)
![ETHYL 1-[3-(PYRROLIDINE-1-SULFONYL)BENZOYL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B5795738.png)
